(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is an organic compound classified as a heterocyclic amine, specifically a pyrimidine derivative. This compound features a pyrimidine ring substituted with a pyrrolidine moiety, which imparts unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology and cell cycle regulation .
(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride belongs to the class of aminopyrimidines, which are known for their diverse biological activities. It is specifically categorized under compounds that inhibit protein kinases, making it relevant for therapeutic interventions in diseases characterized by dysregulated cell proliferation .
The synthesis of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can be achieved through several methods. A common synthetic route involves the reaction of pyrimidine-2-amine with pyrrolidine under specific conditions. The reaction can be catalyzed by magnesium oxide nanoparticles to enhance yield and efficiency.
The molecular formula of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is C8H14Cl2N4, indicating the presence of two hydrochloride groups in its dihydrochloride form. The compound's structure can be represented by its canonical SMILES notation: C1CNCC1NC2=NC=CC=N2
.
Property | Value |
---|---|
Molecular Weight | 200.67 g/mol |
InChI Key | YDGWWNRXHXZWPS-UHFFFAOYSA-N |
CAS Number | 1421010-07-2 |
Molecular Formula | C8H13ClN4 |
(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride primarily acts as an inhibitor of serine/threonine protein kinases, particularly Polo-like kinase 4 (PLK4). Its mechanism involves binding to the active site of PLK4, thereby inhibiting its activity and affecting centriole duplication during cell division.
The primary action of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride involves the inhibition of PLK4, a critical regulator in mitosis. By blocking this kinase, the compound interferes with normal cell cycle progression, leading to cellular effects such as:
This mechanism highlights its potential as an anticancer agent .
While specific physical properties such as density and boiling point remain unspecified in available literature, the compound is typically handled as a solid due to its crystalline nature.
(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has several scientific applications:
Nucleophilic aromatic substitution (NAS) is pivotal for constructing the pyrimidine-pyrrolidine core in (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5, Molecular Formula: C₈H₁₄Cl₂N₄) [1]. This reaction leverages the electron-deficient nature of pyrimidine rings, where electron-withdrawing substituents (e.g., chloro or nitro groups) stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack [9]. Fluorine serves as an exceptional leaving group in NAS due to its high electronegativity, which polarizes the aromatic ring and accelerates addition—despite C-F bond cleavage typically being unfavorable in aliphatic systems [3] [9]. For example, fluoropyrimidines react with pyrrolidinyl amines 3300× faster than iodo analogs, underscoring the electronic over steric dominance in NAS kinetics [9].
Optimization Parameters:
Table 1: NAS Rate Enhancement by Substituents
Leaving Group | Relative Rate | Key Stabilizing Group |
---|---|---|
Fluorine | 3300 | p-NO₂ |
Chlorine | 1 | p-CN |
Iodine | 0.3 | o-CF₃ |
The chiral (R)-pyrrolidin-3-ylamine moiety is synthesized via two primary strategies: chiral pool resolution and asymmetric catalysis. Chiral pool methods employ enantiopure natural products (e.g., L-proline) as starting materials, but require multi-step protection/deprotection sequences to avoid racemization during ring functionalization [10]. Alternatively, asymmetric catalysis—using Cu(I)/Pyrinap ligand systems—enables direct enantioselective assembly. The ligand (R,Ra)-N-Nap-Pyrinap exhibits a high rotational barrier (30.8 kcal/mol in toluene), ensuring configurational stability during catalysis [7]. This system achieves >90% enantiomeric excess (ee) in A³-coupling reactions between alkynes, aldehydes, and amines, forming propargylic amine precursors to pyrrolidinyl derivatives [7].
Critical Considerations:
Table 2: Enantioselective Methods Comparison
Method | ee (%) | Yield (%) | Limitations |
---|---|---|---|
Chiral Pool (L-proline) | >99 | 45–60 | Lengthy (6+ steps) |
Cu(I)/(R,Ra)-Pyrinap | 90–96 | 76–96 | Sensitive to amine nucleophile bulk |
The dihydrochloride salt form of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine significantly enhances bioavailability by improving water solubility and systemic absorption. Prodrug strategies often modify polar functional groups (e.g., amines) to increase lipophilicity, facilitating membrane permeation [2] [4]. However, salt formation offers a more direct approach: protonation of the pyrrolidine nitrogen generates a hydrophilic counterion matrix, elevating solubility without covalent modification [1] [4]. For the title compound, dihydrochloride formation converts the free base (log P ≈ 1.2) into a crystalline salt with ≥50× higher aqueous solubility, ideal for oral formulations [1] [8].
Pharmaceutical Advantages:
Table 3: Physicochemical Properties of Free Base vs. Dihydrochloride
Property | Free Base | Dihydrochloride |
---|---|---|
Aqueous Solubility | Low | High (≥50× increase) |
Melting Point | Not reported | >200°C (decomp.) |
log P | ~1.2 | <-1.0 |
Tabulated Compound Variants
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9